4-fluoro-N-(pyridin-3-ylmethyl)benzamide
Description
4-Fluoro-N-(pyridin-3-ylmethyl)benzamide is a benzamide derivative featuring a 4-fluorobenzoyl group linked via an amide bond to a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
4-fluoro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-12-5-3-11(4-6-12)13(17)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNQHMSFPREYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(pyridin-3-ylmethyl)benzamide typically involves the condensation of 4-fluorobenzoic acid with pyridin-3-ylmethanamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4-fluoro-N-(pyridin-3-ylmethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
- **Ox
Comparison with Similar Compounds
Physicochemical and Crystallographic Insights
- Planarity and Crystal Packing: The dihedral angle between aromatic rings in 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide is 14.1°, leading to a non-planar "butterfly" conformation stabilized by intramolecular H-bonds (N–H···O, 2.573 Å). This contrasts with nearly planar analogs (e.g., 0° dihedral angles in some derivatives), impacting solubility and crystal packing . Fluorine substitution enhances lipophilicity and metabolic stability, as seen in acoziborole (a related benzoxaborole with 4-fluoro and trifluoromethyl groups) .
Thermal Stability :
Key Findings and Implications
- Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -NO2): Improve metabolic stability and influence electronic properties of the aromatic ring . Heterocyclic Additions (e.g., morpholine, triazolo-pyridine): Modulate solubility and target binding through steric and electronic effects .
- Synthetic Flexibility : Thiocarbamoylation (CNS4) and silylation () offer versatile routes for functionalizing the benzamide core .
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